molecular formula C9H8N4 B12831152 N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide CAS No. 41968-40-5

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide

Cat. No.: B12831152
CAS No.: 41968-40-5
M. Wt: 172.19 g/mol
InChI Key: RJLZETGGHUELSJ-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at ambient or elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups attached to the benzimidazole ring.

Scientific Research Applications

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects and mechanisms of action.

    Industry: Utilized in the development of advanced materials, such as optoelectronic devices and sensors. It is also used in the formulation of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1H-Benzo[d]imidazol-

Properties

CAS No.

41968-40-5

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

(1-methylbenzimidazol-2-yl)cyanamide

InChI

InChI=1S/C9H8N4/c1-13-8-5-3-2-4-7(8)12-9(13)11-6-10/h2-5H,1H3,(H,11,12)

InChI Key

RJLZETGGHUELSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC#N

Origin of Product

United States

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